![molecular formula C22H24N2O2 B3301443 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 909534-11-8](/img/structure/B3301443.png)
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Overview
Description
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene, commonly known as BMD, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mechanism of Action
The exact mechanism of action of BMD is not fully understood. However, it is believed that BMD exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. BMD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. BMD also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BMD also inhibits the production of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. In addition, BMD has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMD in lab experiments is its high potency and selectivity. BMD has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using BMD is its solubility. BMD is poorly soluble in water and requires the use of organic solvents, which can affect the results of some experiments.
Future Directions
There are several future directions for the research of BMD. One area of interest is the development of BMD-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential anti-tumor effects of BMD. In addition, further studies are needed to fully understand the mechanism of action of BMD and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for BMD could lead to larger scale production and lower costs for researchers.
Scientific Research Applications
BMD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BMD has been tested in various animal models of diseases such as cancer, arthritis, and diabetes. In these studies, BMD has shown promising results in reducing inflammation, inhibiting tumor growth, and improving glucose metabolism.
properties
IUPAC Name |
2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-25-18-12-6-4-10-16(18)20-21(17-11-5-7-13-19(17)26-2)24-22(23-20)14-8-3-9-15-22/h4-7,10-13H,3,8-9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWUNZYOSGEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCCCC3)N=C2C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70847747 | |
Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
CAS RN |
909534-11-8 | |
Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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